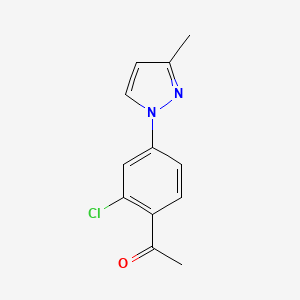
1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the reaction of 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like phosphorus oxychloride (POCl3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole: Similar structure but lacks the ethanone group.
2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde: Precursor in the synthesis of the target compound.
3-Methyl-1-phenyl-1H-pyrazole: Lacks the chloro and ethanone groups.
Uniqueness
1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is unique due to the presence of both the chloro and ethanone groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H11ClN2O |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
1-[2-chloro-4-(3-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11ClN2O/c1-8-5-6-15(14-8)10-3-4-11(9(2)16)12(13)7-10/h3-7H,1-2H3 |
Clé InChI |
RNXHAKJGBSFHHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


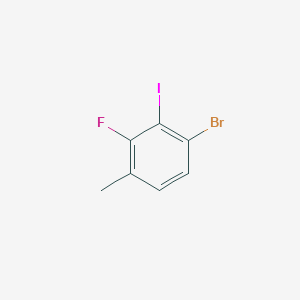

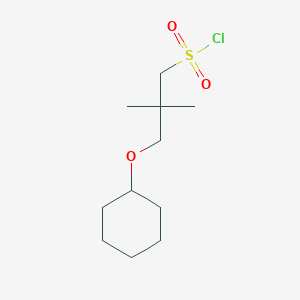



![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
![5,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B13639315.png)
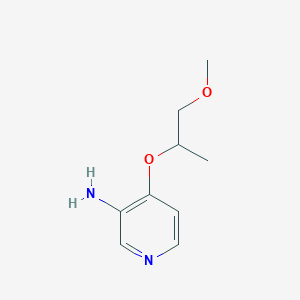
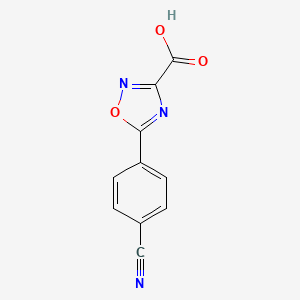

![3-[(2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13639345.png)
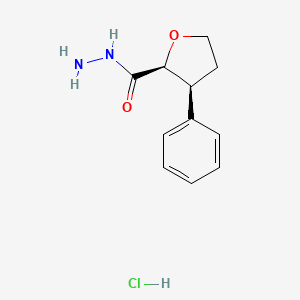
![2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide](/img/structure/B13639357.png)
